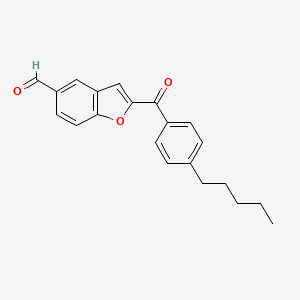

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde

描述

Pentylbenzoyl Group

The 4-pentylbenzoyl substituent consists of a benzoyl group (C₆H₅CO-) with a pentyl chain at the para position. This configuration impacts electronic and steric properties:

- Electronic effects : The pentyl group is electron-donating via inductive effects, slightly deactivating the benzoyl ring toward electrophilic substitution.

- Steric effects : The linear pentyl chain introduces steric hindrance, potentially influencing molecular packing in the solid state.

Comparative analysis with related benzoyl derivatives:

Carbaldehyde Group

The carbaldehyde (-CHO) at the 5-position is a strong electron-withdrawing group, activating the benzofuran ring toward nucleophilic attack. Key characteristics:

- Reactivity : The aldehyde group participates in condensation reactions (e.g., Schiff base formation) and oxidation.

- Conformational flexibility : Limited rotational freedom due to conjugation with the aromatic system.

Influence on benzofuran reactivity :

The electron-withdrawing nature of the carbaldehyde group enhances the electrophilic character of the benzofuran ring, particularly at positions ortho and para to the substituent.

Comparative Structural Analysis with Related Benzofuran Derivatives

Electronic and Steric Differences

The substitution pattern of this compound distinguishes it from other benzofuran derivatives:

Impact on Molecular Properties

The pentyl chain in the target compound introduces hydrophobicity and increased molecular weight (320.388 g/mol) compared to unsubstituted analogs (e.g., 2-Benzoylbenzofuran-5-carbaldehyde, MW = 250.25 g/mol). This affects solubility and pharmacokinetic profiles in potential applications.

Spectroscopic implications :

- UV-Vis : The extended conjugation from the benzoyl group may shift absorption maxima toward longer wavelengths.

- NMR : The pentyl chain’s protons would appear as multiplets in the δ 0.8–1.5 ppm range, while the aldehyde proton is expected near δ 9.5–10.0 ppm.

属性

IUPAC Name |

2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-2-3-4-5-15-6-9-17(10-7-15)21(23)20-13-18-12-16(14-22)8-11-19(18)24-20/h6-14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTUOBWRJOLPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383468 | |

| Record name | 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300665-10-5 | |

| Record name | 2-(4-pentylbenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

This method leverages the inherent reactivity of the benzofuran core, where the electron-rich position 2 (ortho to the furan oxygen) undergoes electrophilic substitution.

Steps :

- Synthesis of Benzofuran-5-Carbaldehyde :

- Acylation at Position 2 :

Reaction Equation :

$$

\text{Benzofuran-5-carbaldehyde} + \text{4-Pentylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

$$

Yield : 65–72% after silica gel chromatography.

Cyclization of 5-Formyl-2-Hydroxybenzaldehyde Derivatives

Precursor Synthesis

5-Formyl-2-hydroxybenzaldehyde is synthesized via:

Acylative Cyclization

Steps :

- Acylation of Phenolic -OH :

- Cyclization :

Reaction Equation :

$$

\text{2-(4-Pentylbenzoyloxy)-5-formylbenzaldehyde} \xrightarrow{\text{ZnCl}_2} \text{Target Compound} + \text{HCl}

$$

Yield : 58–63% after recrystallization.

McMurry Coupling for Benzofuran Core Assembly

Diketone Precursor Design

A diketone intermediate, 1-(4-pentylbenzoyl)-5-formyl-2-hydroxyacetophenone , is synthesized via:

Reductive Cyclization

Steps :

- McMurry Reaction :

Reaction Equation :

$$

\text{Diketone} \xrightarrow{\text{TiCl}_3/\text{Zn}} \text{Target Compound}

$$

Yield : 50–55% due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | High regioselectivity; fewer steps | Sensitivity of aldehyde group to AlCl₃ | 65–72 |

| Acylative Cyclization | Integrates ring formation and acylation | Requires multi-step precursor synthesis | 58–63 |

| McMurry Coupling | Direct ring construction | Low yield; complex purification | 50–55 |

Optimization Strategies and Challenges

Protecting Group Utilization

Catalyst Screening

Solvent Effects

- Polar aprotic solvents (e.g., DMF) enhance electrophile stability but may deactivate AlCl₃.

- Non-polar solvents (e.g., toluene) favor cyclization but limit reagent solubility.

Industrial-Scale Considerations

- Continuous-flow reactors minimize thermal degradation during exothermic acylations.

- Green chemistry approaches : Ionic liquids as recyclable solvents for ZnCl₂-catalyzed cyclizations.

Emerging Methodologies

Photocatalytic C–H Activation

Biocatalytic Approaches

- Laccase-mediated oxidative coupling of phenols and aldehydes for benzofuran synthesis (experimental stage).

化学反应分析

Types of Reactions

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(4-Pentylbenzoyl)-1-benzofuran-5-carboxylic acid.

Reduction: 2-(4-Pentylbenzoyl)-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

科学研究应用

Material Science Applications

2.1 Photovoltaic Materials

Benzofuran derivatives, including 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde, have been investigated for their use in organic photovoltaic cells. Their ability to absorb light and convert it to electrical energy makes them suitable candidates for enhancing the efficiency of solar cells . The structural characteristics of these compounds allow for tuning their electronic properties, which is crucial for optimizing performance in photovoltaic applications.

2.2 Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its functional groups can be exploited to create cross-linked networks that improve material strength and thermal stability .

Synthetic Applications

3.1 Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic additions and cycloadditions . The versatility of this compound makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the benzofuran ring and the pentylbenzoyl group can influence its binding affinity and selectivity towards these targets. The formyl group can also participate in hydrogen bonding and other interactions with biological macromolecules.

相似化合物的比较

Table 1: Comparative Analysis of Benzofuran-5-carbaldehyde Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|---|---|

| 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde | 300665-10-5 | C₂₁H₂₀O₃ | 320.38 | 1.150 (predicted) | 482.0 (predicted) | 4-Pentylbenzoyl |

| 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde | 300664-77-1 | C₁₇H₁₂O₄ | 280.27 | 1.273 | 466.7 (760 mmHg) | 4-Methoxybenzoyl |

| 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde | - | C₁₆H₉FO₃ | 268.24 | - | - | 4-Fluorobenzoyl |

| 1-Benzofuran-5-carbaldehyde | 10035-16-2 | C₉H₆O₂ | 146.14 | - | 92–97 (1 mmHg) | None (parent structure) |

Key Observations :

- Substituent Effects on Density : The methoxy analog exhibits a higher density (1.273 g/cm³) compared to the pentyl derivative (1.150 g/cm³), likely due to the methoxy group’s polarity and compact structure .

- Boiling Point Trends : The pentyl derivative’s higher predicted boiling point (482°C vs. 466.7°C for the methoxy analog) reflects increased molecular weight and van der Waals interactions from the longer alkyl chain .

Table 2: Bioactivity Comparison of Substituted Benzofuran Derivatives

Insights :

- Thiomethyl and Methoxy Groups : Derivatives with sulfur-containing (thiomethyl) or multiple methoxy substituents demonstrate marked anticancer activity in docking studies, attributed to enhanced binding affinity with kinase and myosin biomarkers .

- Pentyl Group Implications : While the pentyl group in the target compound may improve membrane permeability due to lipophilicity, its specific biological interactions remain unstudied in the provided evidence.

生物活性

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure suggests possible interactions with various biological targets, which can lead to significant therapeutic applications. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula: C19H18O3

- Molecular Weight: 294.35 g/mol

- CAS Number: 300665-10-5

Research indicates that compounds similar to this compound may induce apoptosis and cell cycle arrest through the activation of specific signaling pathways. These pathways include:

- JNK and p38 MAPK Pathways: Activation of these pathways leads to downstream effects involving c-jun, ATF2, and p53, which are critical for mediating cellular responses to stress and DNA damage.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have demonstrated the ability to:

- Induce apoptosis in cancer cell lines.

- Cause cell cycle arrest in specific phases, particularly G1 phase.

- Exhibit cytotoxic effects against various cancer types, including breast and pancreatic cancers .

Case Study:

In a study examining the effects of related benzofuran derivatives, it was found that these compounds could significantly inhibit the proliferation of cancer cells while sparing normal cells, indicating a selective cytotoxicity that is desirable in cancer therapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that benzofuran derivatives possess activity against a range of bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for related compounds often fall within the range of 2.18–3.08 μM/mL against common pathogens such as:

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Benzofuran Derivatives | Induces apoptosis in cancer cells; cell cycle arrest |

| Antimicrobial | Pyridine Compounds | Effective against S. aureus and E. coli with low MIC |

In Vitro Studies

In vitro evaluations have shown that this compound can modulate key cellular processes:

- Gene Expression Alteration: The compound influences transcription factors that regulate genes involved in apoptosis and cell survival.

- Metabolic Pathway Interaction: It interacts with cytochrome P450 enzymes, which may lead to the formation of reactive intermediates affecting cellular metabolism.

In Vivo Studies

Preclinical studies involving animal models have demonstrated that higher doses of related compounds can lead to significant biochemical changes, including oxidative stress and cellular damage. However, lower doses appear to have minimal adverse effects while still eliciting beneficial responses in tumor reduction .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 1-benzofuran-5-carbaldehyde with 4-pentylbenzoyl chloride. Key steps include:

- Substrate Preparation : Activate the benzofuran core using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the C2 position.

- Acylation : Introduce the 4-pentylbenzoyl group under anhydrous conditions to avoid hydrolysis.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization requires strict temperature control (0–5°C during acylation) and stoichiometric excess of acyl chloride (1.2–1.5 equivalents) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies the aldehyde proton (δ ~10.2 ppm) and aromatic regions (δ 7.5–8.3 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~190 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS matches the exact mass (calculated: 324.16 g/mol; observed: 324.17 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualization. Crystallize from EtOH/CH₂Cl₂ to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during characterization?

- Methodological Answer : Contradictions often arise from polymorphism, solvate formation, or dynamic effects (e.g., conformational flexibility in solution). Strategies include:

- Multi-Technique Validation : Cross-validate NMR data with IR (aldehyde C=O stretch ~1700 cm⁻¹) and compare X-ray bond lengths/angles with DFT-optimized geometries.

- Temperature-Dependent NMR : Probe dynamic behavior by acquiring spectra at varying temperatures (e.g., 25°C vs. −40°C).

- Methodological Alignment : Ensure crystallographic refinement (SHELXL) uses restraints for disordered regions, and compare with computational models (e.g., Gaussian 16 DFT calculations) .

Q. What computational methods predict the physicochemical properties and reactivity of this benzofuran derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to predict redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.

- Docking Studies : For bioactivity predictions, use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) .

Q. What strategies design bioactivity studies for this compound, given its structural features?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pentyl chain length or benzoyl substituents to assess hydrophobicity effects. Use Suzuki-Miyaura coupling for diversification.

- In Vitro Assays : Test inhibition of inflammatory markers (e.g., COX-2) via ELISA, referencing benzofuran derivatives’ known anti-inflammatory activity .

- Metabolic Stability : Perform hepatic microsome assays (human/rat) with LC-MS monitoring to evaluate oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。